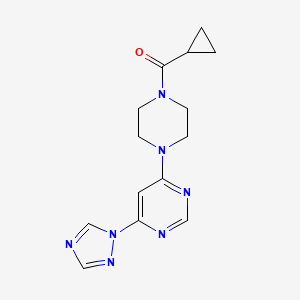

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives have been widely studied due to their diverse biological activities . They are known to exhibit potent inhibitory activities against various cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanides . The structures of these compounds are usually confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .Scientific Research Applications

Anticancer Properties

The compound’s 1,2,4-triazole scaffold has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel derivatives and evaluated their cytotoxic activities against various cancer cell lines. For instance, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity (with IC50 values lower than 12 μM) against the Hela cell line . The selective action against cancer cells and minimal impact on normal cells make these derivatives intriguing candidates for further investigation.

Antibacterial Activity

Heterocyclic systems containing nitrogen atoms, such as 1,2,4-triazoles, have been explored for their antibacterial properties. Although specific studies on this compound are limited, related analogs have shown antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Further research could uncover its potential in combating bacterial infections.

Aromatase Inhibition

Molecular docking studies revealed that these derivatives interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating the binding modes and mechanism of action could lead to the development of more effective inhibitors .

Propellants and Explosives

High nitrogen-containing heterocyclic systems find applications in propellants and explosives. While direct studies on this specific compound are scarce, its structural features suggest potential in these fields .

Chemotherapy Enhancement

Combining 1,2,4-triazole derivatives with existing chemotherapeutic agents could enhance their efficacy while minimizing side effects. Investigating synergistic effects and drug combinations is an avenue worth exploring .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O/c22-14(11-1-2-11)20-5-3-19(4-6-20)12-7-13(17-9-16-12)21-10-15-8-18-21/h7-11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGMQTHANXVDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)

![1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2717786.png)

![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)